4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a butanoic acid moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a bromophenyl group further enhances its potential biological activity.
Preparation Methods
The synthesis of 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The final step involves the acylation of the thiazole derivative with butanoic acid under acidic or basic conditions.
Chemical Reactions Analysis
4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, especially at the bromine position.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s thiazole ring is known for its antimicrobial and antiviral properties.
Industry: Used in the synthesis of dyes and biocides.
Mechanism of Action
The mechanism of action of 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group can enhance binding affinity to specific targets, increasing the compound’s potency .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives like sulfathiazole and ritonavir. Compared to these, 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid has a unique combination of a bromophenyl group and a butanoic acid moiety, which may confer distinct biological activities .
Properties
Molecular Formula |
C15H15BrN2O3S |
---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15BrN2O3S/c16-11-4-1-3-10(7-11)15-18-12(9-22-15)8-13(19)17-6-2-5-14(20)21/h1,3-4,7,9H,2,5-6,8H2,(H,17,19)(H,20,21) |
InChI Key |
KAZASFSOSLZUAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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